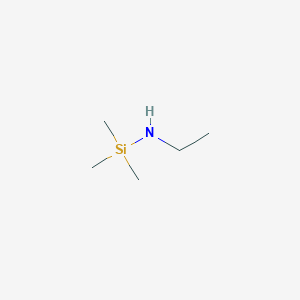

Silanamine, N-ethyl-1,1,1-trimethyl-

説明

Silanamine, N-ethyl-1,1,1-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a silane derivative, which contains a silicon atom bonded to three methyl groups and an ethyl group. The unique chemical structure of silanamine, N-ethyl-1,1,1-trimethyl- makes it an interesting compound for researchers to study.

科学的研究の応用

1. Precursor for SiBxCyNz Films Synthesis

Silanamine, N-ethyl-1,1,1-trimethyl-, specifically as N-[bis(trimethylsilyl)aminoboryl]-(trimethyl)-N-(trimethylsilyl)silanamine, has been studied as a potential precursor for the preparation of SiBxCyNz films. This compound, with confirmed identity via elemental analysis, IR, and 1H NMR spectroscopy, exhibits sensitivity to UV radiation and shows specific temperature intervals for thermoanalytical and thermogravimetric effects. Its volatility and thermal stability in the range of 77–178°C have been quantitatively determined, suggesting its applicability in chemical vapor deposition processes despite partial decomposition at these temperatures (Sysoev et al., 2014).

2. Formation of Amino- and Boryl-Substituted Disilenes

Research has demonstrated the reaction of silanamine derivatives with amines and hydroborane, leading to the formation of amino- and boryl-substituted disilenes. This involves the reaction of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne with diethylamine or diphenylamine, producing amino-substituted disilenes. These disilenes show pi-conjugation between the Si=Si double bond and the lone pair on the nitrogen atom or vacant 2p orbital on the boron atom, indicating potential utility in materials science and chemistry (Takeuchi et al., 2010).

3. Synthesis of Trimethylsilyl P-aryl-N-Phosphonamidodithioates

The compound has been used in the synthesis of trimethylsilyl P-aryl-N-[(RS)-, (S)-(−)-, and (R)-(+)-(1-phenylethyl)]phosphonamidodithioates. This involves reactions with racemic and enantiomerically pure trimethyl-N-(1-phenylethyl)silanamine, highlighting its role in producing specific organophosphorus compounds, potentially useful in various chemical and pharmaceutical applications (Nizamov et al., 2013).

特性

IUPAC Name |

N-trimethylsilylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NSi/c1-5-6-7(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPPDWYTBLMTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524650 | |

| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silanamine, N-ethyl-1,1,1-trimethyl- | |

CAS RN |

1735-00-8 | |

| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)